N-(1-benzylpiperidin-4-yl)-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Piperidine Derivative: The starting material, piperidine, is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of Pyrrolidine Derivative: The benzylated piperidine is then reacted with 2-chlorobenzyl chloride to form the intermediate compound.
Amidation Reaction: The intermediate compound undergoes an amidation reaction with 5-oxopyrrolidine-3-carboxylic acid to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorobenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors in the body, leading to modulation of physiological responses.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide
- N-(1-benzylpiperidin-4-yl)-1-(2-methylbenzyl)-5-oxopyrrolidine-3-carboxamide
- N-(1-benzylpiperidin-4-yl)-1-(2-bromobenzyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-(1-benzylpiperidin-4-yl)-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the 2-chlorobenzyl group, which may impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
Properties
Molecular Formula |
C24H28ClN3O2 |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H28ClN3O2/c25-22-9-5-4-8-19(22)16-28-17-20(14-23(28)29)24(30)26-21-10-12-27(13-11-21)15-18-6-2-1-3-7-18/h1-9,20-21H,10-17H2,(H,26,30) |
InChI Key |
SBMCBBHATIAEOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
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